2-Methanesulfonylcyclopentan-1-one
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Overview
Description
2-Methanesulfonylcyclopentan-1-one is a compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclopentan-1-one typically involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2-Methanesulfonylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 2-Methanesulfonylcyclopentan-1-one involves its ability to act as an alkylating agent. The methanesulfonyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules and studying their functions .
Comparison with Similar Compounds
- 2-Methanesulfonylcyclohexan-1-one
- 2-Methanesulfonylcyclopenten-1-one
- 2-Methanesulfonylcyclobutan-1-one
Comparison: 2-Methanesulfonylcyclopentan-1-one is unique due to its five-membered ring structure, which imparts different chemical reactivity and physical properties compared to its six-membered or four-membered ring analogs. The presence of the methanesulfonyl group also enhances its electrophilic properties, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-methylsulfonylcyclopentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-10(8,9)6-4-2-3-5(6)7/h6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJFZVZRSUHVGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40520434 |
Source
|
Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89729-97-5 |
Source
|
Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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